molecular formula C7H9NOS B13688972 O-(4-(Methylthio)phenyl)hydroxylamine

O-(4-(Methylthio)phenyl)hydroxylamine

Cat. No.: B13688972
M. Wt: 155.22 g/mol
InChI Key: BOMIEDUYDHOOPC-UHFFFAOYSA-N
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Description

O-(4-(Methylthio)phenyl)hydroxylamine is a hydroxylamine derivative featuring a methylthio-substituted phenyl group. Hydroxylamines are redox-active and may serve as intermediates in organic synthesis or pharmaceuticals, contrasting with the enzyme-inhibiting properties of organothiophosphates.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

O-(4-methylsulfanylphenyl)hydroxylamine

InChI

InChI=1S/C7H9NOS/c1-10-7-4-2-6(9-8)3-5-7/h2-5H,8H2,1H3

InChI Key

BOMIEDUYDHOOPC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)ON

Origin of Product

United States

Preparation Methods

Preparation Methods of O-(4-(Methylthio)phenyl)hydroxylamine

Precursor Synthesis: 4-Methylthiobenzaldehyde Preparation

The synthesis of this compound typically begins with the preparation of 4-methylthiobenzaldehyde, which serves as a key intermediate.

SZTA Catalyst Method for 4-Methylthiobenzaldehyde
  • Catalyst Preparation:

    • Mix titanium tetrachloride (TiCl4) and zirconyl chloride octahydrate (ZrOCl2·8H2O) in a molar ratio of Zr to Ti between 5:1 and 50:1 (preferably 10:1 to 20:1).
    • Add ammonia water dropwise to precipitate the catalyst precursor.
    • Age the precipitate at room temperature, filter, and wash repeatedly.
    • Impregnate the washed precipitate sequentially with ammonium metavanadate and ammonium sulfate solutions.
    • Dry and calcine at 450–550 °C for 2.5–3.5 hours to obtain the SZTA catalyst.
  • Catalytic Reaction:

    • In an autoclave, mix thioanisole (methylthio benzene) with the SZTA catalyst.
    • Heat the mixture to 70–90 °C and introduce carbon monoxide to reach a pressure of 0.5–5 MPa.
    • Maintain the reaction for 3–8 hours.
    • Filter the reaction mixture and hydrolyze the filtrate at room temperature to isolate 4-methylthiobenzaldehyde.
    • Yields reported range from 55% to 58% under optimized conditions.
Step Conditions Yield (%) Notes
Catalyst preparation TiCl4:ZrOCl2·8H2O = 10:1, ammonia addition, aging, washing, impregnation, calcination N/A SZTA catalyst obtained
Catalytic carbonylation 70–90 °C, 0.5–5 MPa CO, 3–8 h 55–58 Hydrolysis post-reaction

Conversion of 4-Methylthiobenzaldehyde to this compound

While direct literature sources specifically detailing the preparation of this compound are limited, general synthetic strategies for aromatic hydroxylamines suggest the following plausible methods:

Oximation and Subsequent Reduction
  • Oximation:

    • React 4-methylthiobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in an aqueous or alcoholic solvent to form the corresponding oxime.
    • This step is well-established for aldehydes and ketones and yields aromatic oximes in high purity and yield.
  • Reduction of Oxime to Hydroxylamine:

    • Partial reduction of the oxime can be achieved using mild reducing agents such as zinc in acetic acid or catalytic hydrogenation under controlled conditions to yield the hydroxylamine derivative.
    • Careful control of reaction conditions is required to prevent over-reduction to the amine.
Direct Hydroxylamine Substitution
  • An alternative approach involves nucleophilic substitution of a suitable leaving group on the 4-(methylthio)phenyl moiety with hydroxylamine. This method depends on the availability of a precursor such as 4-(methylthio)phenyl halides or sulfonates.

Purification Techniques

  • Purification of this compound typically involves recrystallization from appropriate solvents such as ethanol or ethyl acetate.
  • Chromatographic methods may be employed for further purification, especially when preparing samples for analytical or pharmaceutical use.

Data Tables Summarizing Preparation Parameters

Parameter Description Range / Value Reference
Catalyst composition TiCl4:ZrOCl2·8H2O molar ratio 5:1 to 50:1 (preferably 10:1 to 20:1)
Catalyst calcination temperature Temperature for drying and roasting SZTA catalyst 450–550 °C
Reaction temperature Carbonylation of thioanisole 70–90 °C
Reaction pressure CO pressure in autoclave 0.5–5 MPa
Reaction time Duration of carbonylation 3–8 hours
Yield of 4-methylthiobenzaldehyde Obtained after hydrolysis 55–58%
Oximation yield Conversion of aldehyde to oxime ≥ 81% (general for aromatic oximes)

Research Findings and Notes

  • The SZTA catalyst system significantly improves the yield of 4-methylthiobenzaldehyde compared to traditional methods, which reported yields as low as 14% under normal pressure conditions.
  • The preparation of this compound via oxime intermediates is supported by analogous synthetic routes for aromatic hydroxylamines, although specific data for this compound remain sparse in public literature.
  • The methylthio substituent may influence both the reactivity and stability of intermediates and final products, necessitating careful optimization of reaction conditions.
  • No reliable direct preparation method exclusively for this compound was found in major English-language chemical databases or patents, indicating that synthesis is generally performed via known intermediates such as 4-methylthiobenzaldehyde followed by oximation and reduction.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Functional Groups: The hydroxylamine group in the target compound contrasts with the phosphorothioate/phosphorodithioate groups in pesticides like sulprofos and fenthion . This difference eliminates cholinesterase inhibition (a hallmark of organophosphates) but introduces redox activity. The methylthio (S-CH3) group is common across all compounds, suggesting shared stability or metabolic pathways.

Applications :

  • Pesticides : Sulprofos and fenthion act as acetylcholinesterase inhibitors, targeting insect nervous systems .
  • Hydroxylamine Derivatives : Likely used in synthetic chemistry (e.g., nitroso compound preparation) or pharmaceuticals due to NH2O- reactivity.

Stability and Reactivity :

  • Phosphorothioates (e.g., fenthion) are relatively stable but hydrolyze under alkaline conditions .
  • Hydroxylamines are prone to oxidation, forming nitroso derivatives, which may limit environmental persistence but enhance utility in controlled reactions.

Toxicity and Environmental Impact

  • Organothiophosphates: Exhibit high acute toxicity to non-target organisms (e.g., birds, mammals) due to cholinesterase inhibition .

Structural Variations and Implications

  • Sulfur Oxidation State : Fenitrothion contains a sulfinyl (SO) group, enhancing its polarity and degradation rate compared to methylthio analogs .
  • Alkyl Substituents : Sulprofos has ethyl and propyl groups , increasing lipophilicity and insecticide efficacy .

Research Findings and Gaps

  • Biological Activity: Unlike its pesticidal analogs, the target compound’s bioactivity remains unexplored in the provided sources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(4-(Methylthio)phenyl)hydroxylamine, and how can product purity be ensured?

  • Methodological Answer : The compound can be synthesized via alkylation of 4-(methylthio)phenol with hydroxylamine hydrochloride under basic conditions (e.g., NaOH). Key steps include refluxing in ethanol/water (1:1) at 80°C for 12 hours, followed by acidification with HCl to precipitate the product. Purification involves recrystallization from hot ethanol. Purity is validated using HPLC (>98%) and NMR spectroscopy (e.g., absence of unreacted phenol at δ 6.8–7.2 ppm) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify the methylthio group (δ ~2.5 ppm for S-CH₃ protons) and hydroxylamine protons (δ ~5.5 ppm, broad).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₇H₉NOS⁺: 172.0525).
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (λ = 254 nm) and analyze by TLC for byproducts.
  • Humidity tests : Store at 75% relative humidity; check for hydrolysis using IR spectroscopy (loss of N–O stretch at ~930 cm⁻¹). Stability is pH-dependent—avoid alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The methylthio group (-SMe) acts as an electron-donating para-director. Use DFT calculations (e.g., Gaussian 09) to model charge distribution, showing increased electron density at the para position. Experimentally, track reaction pathways via ¹H NMR kinetics (e.g., reacting with acetyl chloride) to confirm preferential substitution at the hydroxylamine site over the aromatic ring .

Q. How does this compound interact with biological targets, such as neurotransmitter receptors?

  • Methodological Answer : Perform radioligand binding assays (e.g., [³H]serotonin displacement in rat cortical membranes) to assess affinity for 5-HT receptors. For functional activity, use cAMP accumulation assays in HEK293 cells expressing dopamine D2 receptors. Compare results to structurally similar compounds (e.g., (R)-1-(4-(Methylthio)phenyl)ethanamine) to identify SAR trends .

Q. How can researchers resolve contradictions in reported spectral data or biological activity for this compound?

  • Methodological Answer :

  • Spectral discrepancies : Cross-validate using multiple techniques (e.g., 2D NMR like HSQC to resolve overlapping signals). Compare with literature from authoritative databases (e.g., PubChem, EPA DSSTox) .
  • Biological variability : Replicate studies under standardized conditions (e.g., cell line, assay protocol). Use enantiomerically pure samples to rule out chiral interference (e.g., (R)- vs. (S)-isomers) .

Methodological Design Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, solvent ratio) and maximize yield.
  • Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric synthesis is attempted .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assay) to prioritize safe derivatives .

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